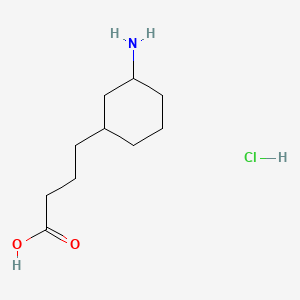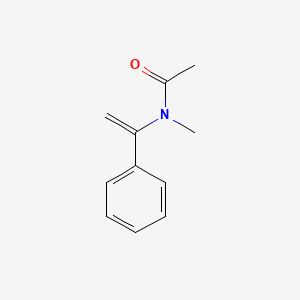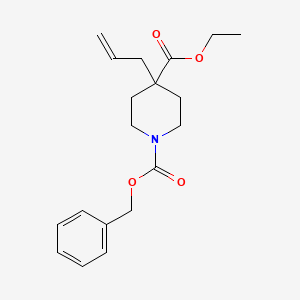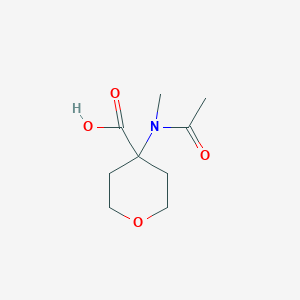
N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide is a synthetic compound with a unique structure that includes a but-3-yn-1-yl group and a carbamimidamidomethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide typically involves multiple steps. One common method starts with the preparation of but-3-yn-1-ylamine, which is then reacted with appropriate reagents to introduce the carbamimidamidomethanimidamide group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as zinc .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated column chromatography and other advanced techniques to ensure high yield and purity. The process may include purification steps such as recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the enzyme’s function. This inhibition can affect various metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include but-3-yn-1-yl acetate, but-3-yn-1-ylbenzene, and but-3-yn-1-ol. These compounds share the but-3-yn-1-yl group but differ in their functional groups and overall structure .
Uniqueness
What sets N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide apart is its unique combination of the but-3-yn-1-yl group with the carbamimidamidomethanimidamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
2-but-3-ynyl-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C6H11N5/c1-2-3-4-10-6(9)11-5(7)8/h1H,3-4H2,(H6,7,8,9,10,11) |
InChI Key |
NEVOTURTBNKXAN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN=C(N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



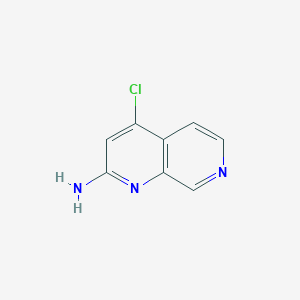
![Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13506421.png)
![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)
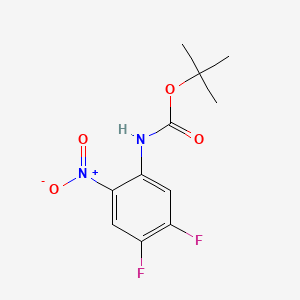
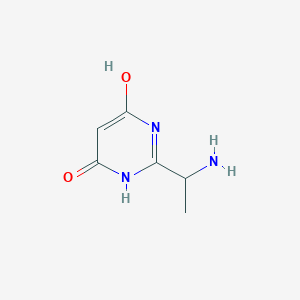
![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
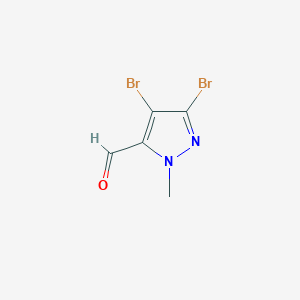
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
aminehydrochloride](/img/structure/B13506476.png)
